4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI) 4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18287884
InChI: InChI=1S/C9H11N3O5S/c1-9(2,7(15)16)17-12-5(6(13)14)4-3-18-8(10)11-4/h3H,1-2H3,(H2,10,11)(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C9H11N3O5S
Molecular Weight: 273.27 g/mol

4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)

CAS No.:

Cat. No.: VC18287884

Molecular Formula: C9H11N3O5S

Molecular Weight: 273.27 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI) -

Specification

Molecular Formula C9H11N3O5S
Molecular Weight 273.27 g/mol
IUPAC Name 2-[[(2-amino-1,3-thiazol-4-yl)-carboxymethylidene]amino]oxy-2-methylpropanoic acid
Standard InChI InChI=1S/C9H11N3O5S/c1-9(2,7(15)16)17-12-5(6(13)14)4-3-18-8(10)11-4/h3H,1-2H3,(H2,10,11)(H,13,14)(H,15,16)
Standard InChI Key VNCBMEHASYISTH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[(2-amino-1,3-thiazol-4-yl)-carboxymethylidene]amino]oxy-2-methylpropanoic acid, reflects its intricate connectivity. Key features include:

  • A 2-amino-1,3-thiazole ring, which provides a heterocyclic scaffold with nitrogen and sulfur atoms.

  • A carboxymethylidene group (-C(=N-O-)C(=O)O) attached to the thiazole’s 4-position.

  • A diphenylmethoxy substituent (-O-C(C6H5)2) and a 1,1-dimethyl-2-oxoethoxy moiety, contributing to steric bulk and electronic modulation .

The (Z)-configuration specifies the spatial arrangement of the imino group relative to the thiazole ring, critical for its biological activity .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₉H₁₁N₃O₅S
Molecular Weight273.27 g/mol
Canonical SMILESCC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)O
InChI KeyVNCBMEHASYISTH-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of this compound involves multi-step organic reactions, often employing:

  • N,N-Dimethylformamide (DMF) as a polar aprotic solvent.

  • N-Hydroxybenzotriazole hydrate (HOBt) and dicyclohexylcarbodiimide (DCC) as coupling reagents to facilitate amide bond formation.

  • Diphenylmethanol derivatives for introducing the protective diphenylmethoxy group .

A representative pathway includes:

  • Thiazole Ring Formation: Condensation of thiourea with α-bromoacetate derivatives to yield the 2-amino-thiazole core .

  • Imino Ether Installation: Reaction with 1,1-dimethyl-2-oxoethoxyamine under controlled pH to form the (Z)-imino linkage .

  • Diphenylmethoxy Protection: Etherification using diphenylmethanol in the presence of acid catalysts .

Table 2: Synthesis Parameters

ParameterConditionYield
SolventDMF, 0°C–25°C65–70%
Coupling AgentsHOBt/DCC, 12–24 hours
PurificationRecrystallization (ethanol/water)

Applications in Pharmaceutical Chemistry

Role in Antibiotic Synthesis

This compound is a pivotal intermediate in producing aztreonam, a monobactam antibiotic effective against Pseudomonas aeruginosa and other gram-negative pathogens . Its thiazole moiety mimics natural β-lactam structures, enabling binding to penicillin-binding proteins (PBPs) while resisting β-lactamase degradation.

Coordination Chemistry

Studies on analogous thiazoleacetic acid derivatives (e.g., 2-amino-4-thiazoleacetic acid hydrazide) reveal their ability to form copper(II) complexes with square planar geometries . The thiazole’s amino and carbonyl groups act as bidentate ligands, coordinating via nitrogen and oxygen atoms . Such complexes exhibit potential antimicrobial activity, though results for this specific compound remain underexplored .

Research Findings and Patents

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) confirm functional group presence .

  • NMR Data: ¹H NMR signals at δ 2.1 ppm (CH₃), δ 6.8–7.4 ppm (aromatic protons), and δ 10.2 ppm (NH₂) align with the proposed structure .

Patent Landscape

Patents (e.g., US 80542-76-3) emphasize its utility in β-lactam antibiotic synthesis, particularly for modifying side chains to enhance pharmacokinetics . Recent filings focus on oral bioavailability improvements through prodrug formulations .

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